molecular formula C10H15NO4 B7891789 N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid

Cat. No.: B7891789
M. Wt: 213.23 g/mol
InChI Key: YPTBJXMZVSFSJL-UHFFFAOYSA-N
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Description

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid: is an organic compound that features a piperidine ring substituted with an allyloxycarbonyl group at the nitrogen atom and a carboxylic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Allyloxycarbonyl Group: The allyloxycarbonyl group can be introduced via a reaction with allyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and under an inert atmosphere to prevent unwanted side reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperidine derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxycarbonyl group, where nucleophiles can replace the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of substituted derivatives where the allyloxy group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In organic synthesis, N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. The piperidine ring is a common scaffold in many pharmaceuticals, and the presence of the allyloxycarbonyl and carboxylic acid groups can enhance the compound’s pharmacokinetic properties.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxycarbonyl group can act as a protecting group, temporarily masking reactive sites during multi-step syntheses.

Comparison with Similar Compounds

Similar Compounds

    N-(Allyloxycarbonyl)-4-piperidone: Similar structure but with a ketone group instead of a carboxylic acid.

    N-(Allyloxycarbonyl)-4-piperidinol: Similar structure but with an alcohol group instead of a carboxylic acid.

    N-(Allyloxycarbonyl)-4-piperidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

Uniqueness

N-(Allyloxycarbonyl)-4-piperidinecarboxylic acid is unique due to the presence of both the allyloxycarbonyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTBJXMZVSFSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of isonipecotic acid (5.0 g) in 4N sodium hydroxide (9.7 ml) and water (6 ml) was stirred while adding dropwise and simultaneously allylchloroformate (6.0 ml) and 4N sodium hydroxide (16 ml). The reaction mixture was then stirred for 1 hour and washed with ether (50 ml). The aqueous phase was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The organic layers were then washed with water, dried and evaporated to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.7 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-piperidincarboxylic acid (25 g) in dry DCM (30 ml) a solution of NaOH 2N (207 ml) was added. The reaction mixture was then cooled to 0-5° and a solution of allylchloroformate (22 ml) in DCM (1 ml) was added over 40 min. The reaction was stirred at 0-5° C. for 2 h, then NaOH 2N (40 ml) was added and the organic phase was separated. The aqueous phase was washed with DCM, then acidified with H2SO4 conc. (10 ml) to pH2 and extracted with EA. The organic layer was washed with brine, dried and the solvent removed in vacuo to give the title compound as a colourless oil (39.5 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
207 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

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